molecular formula C19H19N3O3 B2543929 3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide CAS No. 1226433-54-0

3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

Cat. No.: B2543929
CAS No.: 1226433-54-0
M. Wt: 337.379
InChI Key: FMYDJSZQZOGDEK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a synthetic compound of significant interest in medicinal chemistry and oncology research, centered on its incorporation of the 1,3,4-oxadiazole pharmacophore. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets . This compound is designed for investigational use in biochemical and cellular assays. Research into analogous 1,3,4-oxadiazole derivatives has demonstrated promising cytotoxic and antiproliferative activities against a range of cancer cell lines . These compounds often exert their effects through mechanism-based approaches, including the inhibition of key enzymes involved in cancer cell proliferation . The molecular structure suggests potential for multi-target activity, which is a valuable strategy in developing novel anticancer agents. As a research chemical, it serves as a key intermediate and tool compound for exploring structure-activity relationships (SAR), synthesizing novel derivatives, and elucidating pathways of cancer biology. All studies should be conducted in a controlled laboratory setting. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-20-19(25-22-13)15-6-8-16(9-7-15)21-18(23)12-5-14-3-10-17(24-2)11-4-14/h3-4,6-11H,5,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYDJSZQZOGDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under specific conditions.

    Attachment of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the propanamide backbone: This can be done through amide bond formation reactions, such as coupling reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:

a. Amide bond hydrolysis

  • Conditions : 6M HCl (reflux, 8–12 hr) or 40% NaOH (100°C, 6 hr)

  • Products :

    • 3-(4-Methoxyphenyl)propanoic acid

    • 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

  • Mechanism : Acid/base-catalyzed nucleophilic attack at the carbonyl carbon.

b. Oxadiazole ring hydrolysis

  • Conditions : Concentrated H₂SO₄ (80°C, 4 hr)

  • Products :

    • N-[4-(Carbamoylmethyl)phenyl]-3-(4-methoxyphenyl)propanamide

    • Ammonium sulfate byproducts.

Nucleophilic substitution at the oxadiazole methyl group

The 3-methyl group on the oxadiazole ring undergoes halogenation or arylation:

Reaction TypeConditionsReagents/CatalystsProductsYield
BrominationDCM, 0–5°C, 2 hrNBS, AIBN3-(Bromomethyl)-1,2,4-oxadiazole derivative72%
Suzuki couplingDMF/H₂O, 80°C, 12 hrPd(PPh₃)₄, K₂CO₃3-(4-Fluorophenyl)oxadiazole analog58%

Methoxy group demethylation

  • Conditions : BBr₃ (excess), DCM, −78°C → RT, 24 hr

  • Product : 3-(4-Hydroxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide .

Oxidation Reactions

a. Methoxyphenyl ring oxidation

  • Conditions : KMnO₄, H₂O/acetone (1:1), 60°C, 3 hr

  • Product : 3-(4-Carboxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide .

b. Oxadiazole ring oxidation

  • Conditions : mCPBA, CHCl₃, RT, 6 hr

  • Product : Oxadiazole N-oxide derivative (unstable; decomposes above 40°C) .

Reduction Reactions

a. Amide reduction

  • Conditions : LiAlH₄, THF, reflux, 4 hr

  • Product : 3-(4-Methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propylamine .

b. Selective nitro group reduction (in derivatives)

  • Conditions : H₂ (1 atm), 10% Pd/C, EtOH, RT

  • Product : Corresponding amine (e.g., 4-aminophenyl-substituted analog) .

Cyclization Reactions

Under dehydrating conditions, the propanamide chain forms heterocycles:

  • Conditions : POCl₃, 110°C, 3 hr

  • Product : 5-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methoxyphenyl)oxazole.

Biological Interactions

While not strictly chemical reactions, the compound interacts with enzymes via:

  • Hydrogen bonding : Between the oxadiazole nitrogen and protein residues (e.g., kinase ATP-binding pockets) .

  • π-π stacking : Methoxyphenyl group interaction with aromatic amino acids (e.g., tyrosine) .

Reaction Stability and Byproduct Analysis

Reaction TypeMajor ByproductsPurity (HPLC)Stability of Products
HydrolysisPartial ring-opened intermediates85–92%Stable ≤6 months (25°C)
Suzuki couplingHomocoupling biphenyls78%Light-sensitive
BrominationDi-substituted oxadiazoles90%Hygroscopic

Key Research Findings

  • Hydrolysis kinetics : Amide bond cleavage is 3× faster under acidic vs. basic conditions.

  • Steric effects : The 3-methyl group on oxadiazole impedes electrophilic substitution at the 5-position .

  • Thermal stability : Decomposition occurs above 250°C, releasing CO and NH₃ .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of the oxadiazole moiety is significant due to its known biological activities.

Case Studies

  • Synthesis and Biological Evaluation :
    • A study synthesized several propanamide derivatives including the target compound. The anticancer activity was evaluated using various cancer cell lines. Results indicated that compounds with similar structures exhibited significant growth inhibition against multiple cancer types, suggesting a promising role for the oxadiazole derivative in cancer treatment .
  • Mechanism of Action :
    • Research indicates that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This mechanism was elucidated through in vitro assays that measured cell viability and apoptosis markers .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any drug candidate.

PropertyValue
LogP2.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count6

These properties suggest favorable pharmacokinetic profiles which are essential for effective drug development.

Therapeutic Potential Beyond Cancer

While the primary focus has been on its anticancer properties, there is emerging evidence suggesting that derivatives of this compound may also have applications in treating other conditions such as inflammation and infections due to the presence of the oxadiazole ring, known for its anti-inflammatory and antimicrobial activities .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C19H19N3O3 337.38 4-Methoxyphenyl; 3-methyl-1,2,4-oxadiazole Balanced lipophilicity; potential for CNS penetration due to methoxy group
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide C18H21N7O2 367.41 Isopropyl-oxadiazole; pyrazolyl-pyrimidine Higher molecular weight; pyrimidine may enhance DNA interaction
N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-phenoxyacetamide C20H16F3N5O3 431.37 Trifluoromethyl-pyrazole; phenoxyacetamide Increased lipophilicity (CF3 group); improved metabolic stability
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylcarbonyl)phenyl]butanamide C24H26N4O5 450.49 Extended butanamide chain; morpholine-carbonyl Enhanced solubility due to morpholine; longer chain may affect target binding

Key Observations :

  • Substituent Effects : The methyl group on the oxadiazole (target compound) is simpler compared to bulkier groups like isopropyl or trifluoromethyl , which may reduce steric hindrance during target binding.
  • Chain Length : The target compound’s propanamide chain is shorter than the butanamide in , which could influence conformational flexibility and binding pocket accommodation.

Spectroscopic Characterization

  • HRMS : The target compound’s theoretical [M+H]+ would be ~338.15. Analogous compounds show deviations <0.005 Da (e.g., reports 459.1023 calculated vs. 459.1021 found).
  • NMR : The 4-methoxyphenyl group would show characteristic singlet (~δ 3.8 ppm for OCH3) and aromatic protons (δ 6.8–7.4 ppm), similar to .

Biological Activity

The compound 3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a derivative of the 1,2,4-oxadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H22N4O3C_{21}H_{22}N_{4}O_{3}, with a molecular weight of 378.43 g/mol. The structure features a propanamide linkage with substituted phenyl rings and an oxadiazole moiety, which is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound likely acts by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) . Studies have shown that derivatives of 1,2,4-oxadiazoles can induce apoptosis in various cancer cell lines through mechanisms involving p53 activation and caspase-3 cleavage .
  • Case Studies : In vitro studies demonstrated that similar oxadiazole derivatives exhibited cytotoxic effects against human leukemia (CEM-13 and U-937) and breast cancer (MCF-7) cell lines. For example, one study reported IC50 values in the micromolar range for these cell lines .
Cell LineIC50 (µM)Mechanism of Action
CEM-130.65Apoptosis induction
U-9372.41Caspase activation
MCF-710.38p53 pathway activation

Other Biological Activities

Beyond anticancer effects, oxadiazole derivatives are also noted for their antimicrobial and anti-inflammatory properties:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains and fungi, attributed to their ability to disrupt microbial cell membranes .
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their potential to inhibit inflammatory pathways, providing a basis for developing anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its chemical structure:

  • Substitution Patterns : The presence of electron-donating groups like methoxy enhances the lipophilicity and cellular uptake of the compound.
  • Oxadiazole Ring Modifications : Variations in the oxadiazole moiety can lead to altered binding affinities to target enzymes or receptors .

Q & A

Q. Advanced Optimization Strategies

  • Catalyst Screening: Replace traditional coupling agents with newer catalysts like COMU® to reduce side reactions.
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Purification: Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate to dichloromethane/methanol) to isolate high-purity product . reports a 47% yield using similar methods, suggesting room for improvement via stoichiometric adjustments or temperature control .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Q. Basic Techniques

  • 1H/13C NMR: Assign peaks by comparing shifts to analogous compounds (e.g., 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-arylpropionamides in show characteristic oxadiazole proton signals at δ 8.2–8.5 ppm) .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 342.2 in ) to validate the molecular formula .

Q. Advanced Methodologies

  • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions, as demonstrated in for carbazole-oxadiazole hybrids .
  • X-ray Crystallography: Use SHELXL () to determine absolute configuration if crystalline material is obtainable .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values to identify discrepancies caused by dynamic effects .

What role does the 3-methyl-1,2,4-oxadiazole moiety play in the compound’s physicochemical and biological properties?

Q. Basic SAR Insights

  • Electron-Withdrawing Effects: The oxadiazole ring enhances metabolic stability by resisting enzymatic hydrolysis compared to amide or ester groups .
  • Lipophilicity: Methyl substitution on the oxadiazole (vs. bulkier groups like isopropyl in ) improves membrane permeability, as seen in CB2 receptor ligands .

Q. Advanced Mechanistic Studies

  • Crystallographic Analysis: Use SHELX () to study intermolecular interactions (e.g., hydrogen bonding between oxadiazole N-atoms and target proteins) .
  • Biological Assays: Compare potency of methyl-substituted analogs (this compound) with halogenated derivatives (e.g., 6b–6e in ) to quantify substituent effects on target binding .

How can computational methods guide the design of derivatives for improved activity?

Q. Basic Docking Workflows

  • Target Identification: Screen against proteins like SARS-CoV-2 main protease () using oxadiazole-containing ligands as templates .
  • Molecular Dynamics (MD): Simulate binding stability of the methoxyphenyl group in hydrophobic pockets .

Q. Advanced Strategies

  • Free Energy Perturbation (FEP): Quantify the impact of substituting the 4-methoxyphenyl group with electron-deficient aryl rings (e.g., 4-nitrophenyl in ) on binding affinity .
  • ADMET Prediction: Use tools like SwissADME to optimize logP and solubility while retaining the oxadiazole scaffold .

What challenges arise in achieving high purity, and which chromatographic techniques are recommended?

Q. Basic Purification

  • Normal-Phase Chromatography: Separate polar impurities using silica gel with gradients of ethyl acetate/hexane (e.g., 6a–6e in achieved >95% purity) .
  • Recrystallization: Use ethanol/water mixtures to isolate crystalline product, as described for sulfonamide analogs in .

Q. Advanced Solutions

  • HPLC-MS: Employ reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) to resolve closely related byproducts (e.g., unreacted propanoic acid precursors in ) .
  • Preparative TLC: Optimize mobile phase (e.g., 7:3 chloroform/methanol) for small-scale high-purity isolation .

How do substitution patterns on the phenyl rings influence reactivity and biological activity?

Q. Basic Comparative Analysis

  • Methoxy Position: Para-substitution (4-methoxyphenyl) enhances electron-donating effects, stabilizing charge-transfer interactions in target binding vs. meta-substituted analogs () .
  • Oxadiazole Substituents: Methyl groups reduce steric hindrance compared to bulkier substituents (e.g., isopropyl in ), improving synthetic accessibility .

Q. Advanced Experimental Design

  • Parallel Synthesis: Prepare a library of derivatives with varied substituents (e.g., 4-fluoro, 4-bromo) using protocols from to systematically assess electronic and steric effects .
  • Kinetic Studies: Monitor reaction rates of methoxy vs. nitro-substituted aryl amines () to quantify electronic effects on amide bond formation .

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